molecular formula C6H3BrN2OS B8514961 2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

Cat. No. B8514961
M. Wt: 231.07 g/mol
InChI Key: LZJJTFMLVBWCCA-UHFFFAOYSA-N
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Patent
US07563901B2

Procedure details

Dimethylformamide (0.13 ml) and 0.15 ml of phosphorus oxychloride were added in that order to a solution of 300 mg of 2-bromoimidazo[5,1-b]thiazole in 3 ml of methylene chloride under an argon atmosphere, and the mixture was stirred at 80° C. for 6 hr. Water was added to the reaction mixture to stop the reaction, and the reaction mixture was adjusted to pH 10 by the addition of a 1 N aqueous sodium hydroxide solution. The reaction mixture was then extracted with ethyl acetate, and the organic layer was then washed with saturated brine and was dried over magnesium sulfate. The solvent was removed by evaporation, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:10) to give 223 mg of 2-bromo-7-formylimidazo[5,1-b]thiazole.
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[Br:11][C:12]1[S:16][C:15]2=[CH:17][N:18]=[CH:19][N:14]2[CH:13]=1.[OH-].[Na+]>C(Cl)Cl.O>[Br:11][C:12]1[S:16][C:15]2=[C:17]([CH:3]=[O:4])[N:18]=[CH:19][N:14]2[CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.13 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=CN=C2
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was then washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:10)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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